![molecular formula C11H18BNO3 B13991954 [4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
[4-(3-Ethoxypropylamino)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Ethoxypropylamino)phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with an ethoxypropylamino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [4-(3-Ethoxypropylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Ethoxypropylamino Group: This can be achieved by reacting 4-bromoaniline with 3-ethoxypropylamine under suitable conditions to form the desired ethoxypropylamino group on the phenyl ring.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: [4-(3-Ethoxypropylamino)phenyl]boronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Enzyme Inhibitors: Boronic acids are known to inhibit serine proteases and kinases, making them useful in the development of pharmaceuticals.
Boron Neutron Capture Therapy: Boronic acids are used in this cancer treatment method due to their ability to accumulate in tumor cells.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of [4-(3-Ethoxypropylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative without the ethoxypropylamino group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group instead of an ethoxypropylamino group.
4-Aminophenylboronic Acid Pinacol Ester: Features an amino group and a pinacol ester instead of the ethoxypropylamino group.
Uniqueness:
属性
分子式 |
C11H18BNO3 |
|---|---|
分子量 |
223.08 g/mol |
IUPAC 名称 |
[4-(3-ethoxypropylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO3/c1-2-16-9-3-8-13-11-6-4-10(5-7-11)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3 |
InChI 键 |
FNDZNSIKZPLQFK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)NCCCOCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


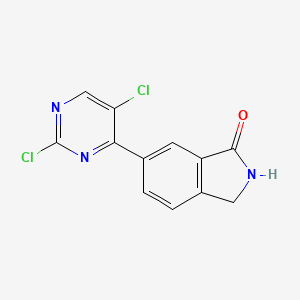
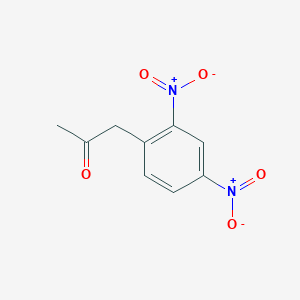
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
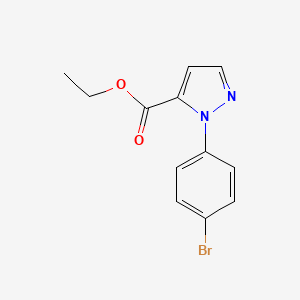

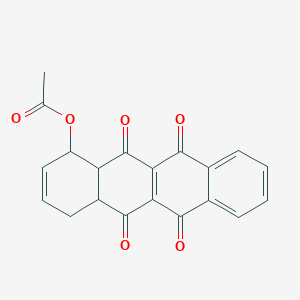
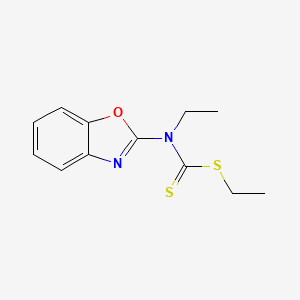
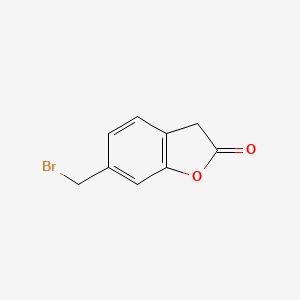
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
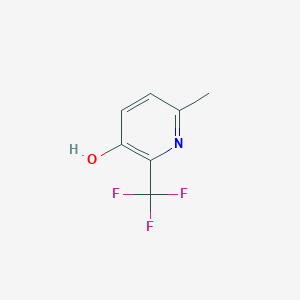
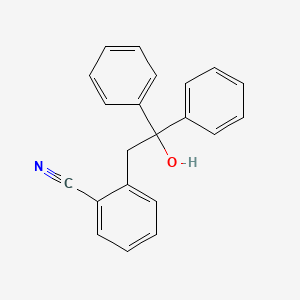
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

